![molecular formula C14H10BrN3OS B2772368 2-[(4-Bromophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896333-72-5](/img/structure/B2772368.png)
2-[(4-Bromophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[(4-Bromophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one” is a complex organic molecule that contains several functional groups and rings. It has a pyrido[1,2-a][1,3,5]triazin-4-one core, which is a type of heterocyclic compound . Attached to this core is a 4-bromophenyl group and a methylsulfanyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings, a sulfanyl group, and a bromine atom. The aromaticity of the rings would contribute to the compound’s stability, while the bromine atom would make the compound more reactive .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The bromine atom could be replaced in a nucleophilic substitution reaction. The sulfanyl group could also participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and aromatic rings. It would likely be a solid at room temperature, and its solubility would depend on the specific solvent used .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Several studies have focused on the synthesis and characterization of compounds with structures related to 2-[(4-Bromophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one, exploring their potential applications in medicinal chemistry and materials science. For instance, Abeydeera et al. (2018) synthesized novel sulfonated zinc-triazine complexes, characterized by their potential for biological applications, indicating the versatility of triazine derivatives in developing compounds with significant biological relevance (Abeydeera et al., 2018).
Biological Applications
Research has also explored the biological interactions of triazine derivatives, such as their binding studies with bovine serum albumin (BSA), suggesting potential for drug delivery and serum distribution applications. The study by Abeydeera et al. highlighted the potential of zinc-triazine complexes in biological contexts, demonstrating their water solubility and potential as good candidates for biological applications (Abeydeera et al., 2018).
Material Science Applications
Compounds structurally related to this compound have been investigated for their potential in materials science, such as the development of new classes of red fluorescent organic compounds. Darehkordi et al. (2018) synthesized pyrido[1,2-b][1,2,4]triazines with considerable red light emission in the 650 nm range, showcasing the utility of triazine derivatives in developing functional materials with specific optical properties (Darehkordi et al., 2018).
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary target of the compound is currently unknown. The compound is a derivative of pyrazoline , a class of compounds known for their diverse pharmacological effects . Pyrazolines and their derivatives have been reported to have antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Mode of Action
It is known that pyrazoline derivatives can interact with various biological targets, leading to a range of effects . For instance, some pyrazoline derivatives have been found to inhibit the activity of acetylcholinesterase (AChE), an enzyme that hydrolyzes acetylcholine in the cholinergic nervous system . This inhibition can affect nerve pulse transmission, leading to behavioral changes and movement impairment .
Biochemical Pathways
The compound may affect several biochemical pathways. For instance, it might influence the production of reactive oxygen species (ROS) and free radicals, which are produced by cells during their routine metabolic pathways . An increase in these compounds can lead to cellular damage . The compound might also affect the formation of malondialdehyde (MDA), a common biomarker for oxidative injury in cells and tissues .
Result of Action
The molecular and cellular effects of the compound’s action are likely to be diverse, given the range of activities associated with pyrazoline derivatives . For instance, the compound might cause changes in behavior and movement due to its potential inhibitory effects on AChE . It might also lead to cellular damage due to increased production of ROS and free radicals .
Propiedades
IUPAC Name |
2-[(4-bromophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN3OS/c15-11-6-4-10(5-7-11)9-20-13-16-12-3-1-2-8-18(12)14(19)17-13/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVLKSRSUBVPUBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NC(=O)N2C=C1)SCC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-propylpentanamide](/img/structure/B2772285.png)
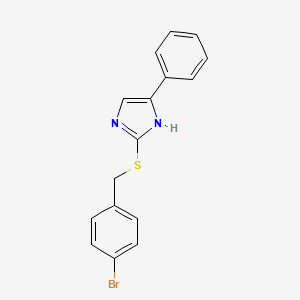
![[4-(4-hydroxyphenyl)piperazin-1-yl]-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-4-yl]methanone](/img/structure/B2772288.png)
![2-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-4-methoxypyrimidine](/img/structure/B2772290.png)

![1-(4-Benzylpiperazin-1-yl)-2-[4-(4-thiophen-2-ylpyrimidin-2-yl)phenoxy]ethanone](/img/structure/B2772293.png)
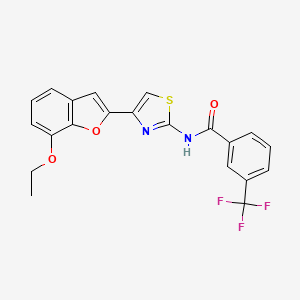
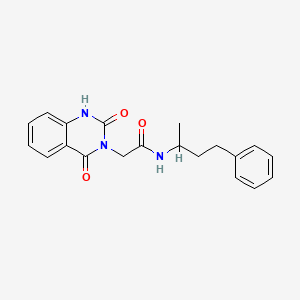
![N,N-diethyl-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2772300.png)
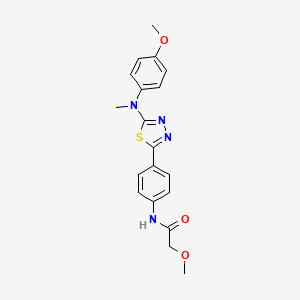

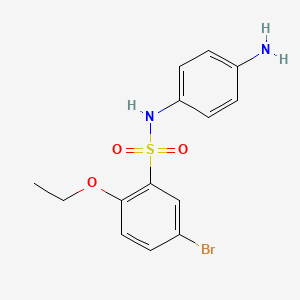
![N-(2,5-dichlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2772307.png)

